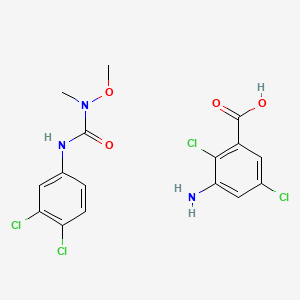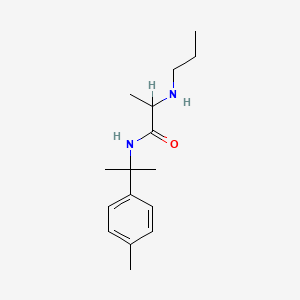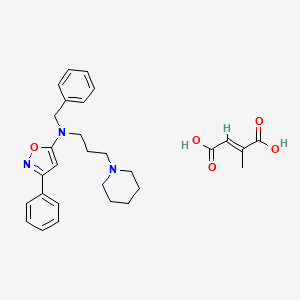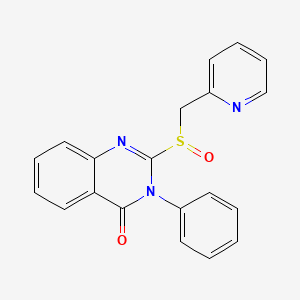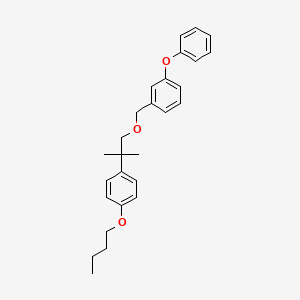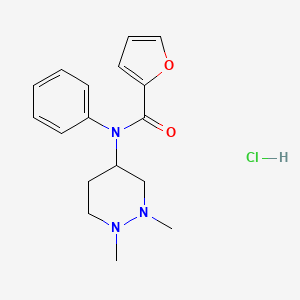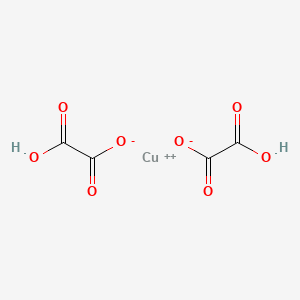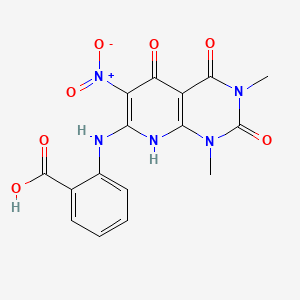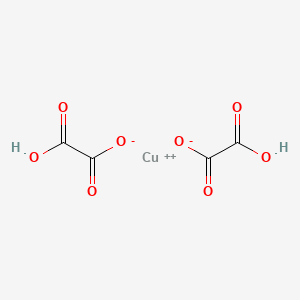
Ethanedioic acid, Cupric Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanedioic acid, cupric salt, commonly known as copper(II) oxalate, is an inorganic compound with the formula CuC2O4. It is a coordination compound where copper is bonded to oxalate ions. This compound is typically found as a hydrate, CuC2O4·nH2O, where n can vary. It is a blue-green crystalline solid that is insoluble in water but soluble in acids.
准备方法
Synthetic Routes and Reaction Conditions: Copper(II) oxalate can be synthesized through the reaction of copper(II) sulfate with oxalic acid. The reaction is typically carried out in an aqueous solution, where copper(II) sulfate reacts with oxalic acid to precipitate copper(II) oxalate: [ \text{CuSO}_4 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{CuC}_2\text{O}_4 + \text{H}_2\text{SO}_4 ]
Industrial Production Methods: Industrial production of copper(II) oxalate involves similar methods but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The precipitated copper(II) oxalate is then filtered, washed, and dried.
Types of Reactions:
Oxidation-Reduction Reactions: Copper(II) oxalate can undergo redox reactions where the copper ion is reduced or oxidized.
Thermal Decomposition: When heated, copper(II) oxalate decomposes to form copper(II) oxide, carbon dioxide, and carbon monoxide: [ \text{CuC}_2\text{O}_4 \rightarrow \text{CuO} + \text{CO}_2 + \text{CO} ]
Common Reagents and Conditions:
Oxidizing Agents: Copper(II) oxalate can react with strong oxidizing agents like potassium permanganate.
Reducing Agents: It can also react with reducing agents such as hydrogen gas under specific conditions.
Major Products:
Copper(II) Oxide: Formed during thermal decomposition.
Carbon Dioxide and Carbon Monoxide: Gaseous by-products of thermal decomposition.
科学研究应用
Copper(II) oxalate has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other copper compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems due to its coordination properties.
Industry: Used in the production of pigments and as a catalyst in organic reactions.
作用机制
The mechanism by which copper(II) oxalate exerts its effects is primarily through its ability to coordinate with other molecules. The copper ion can form complexes with various ligands, influencing biochemical pathways and reactions. In biological systems, copper(II) oxalate can interact with cellular components, potentially disrupting microbial cell walls and inhibiting growth.
相似化合物的比较
Copper(II) Sulfate (CuSO4): Similar in that it contains copper ions but differs in its anionic counterpart.
Copper(II) Chloride (CuCl2): Another copper compound with different chemical properties and uses.
Calcium Oxalate (CaC2O4): Shares the oxalate ion but with calcium instead of copper.
Uniqueness: Copper(II) oxalate is unique due to its specific coordination chemistry and its applications in various fields. Its insolubility in water but solubility in acids makes it distinct from other copper salts.
属性
CAS 编号 |
56530-90-6 |
|---|---|
分子式 |
C4H2CuO8 |
分子量 |
241.60 g/mol |
IUPAC 名称 |
copper;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/2C2H2O4.Cu/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6);/q;;+2/p-2 |
InChI 键 |
WAMZYWIGKDXBCO-UHFFFAOYSA-L |
规范 SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



